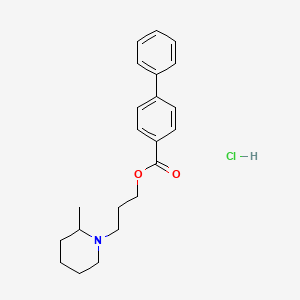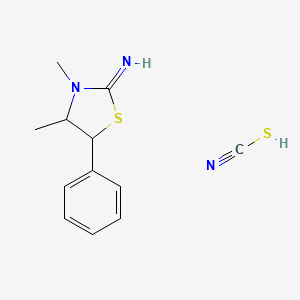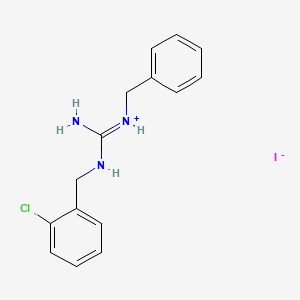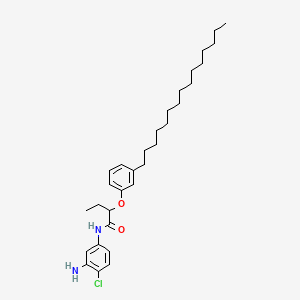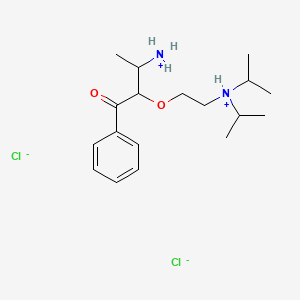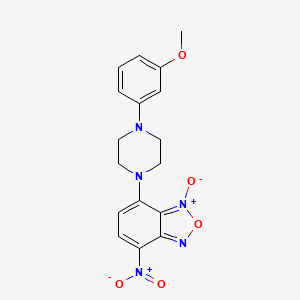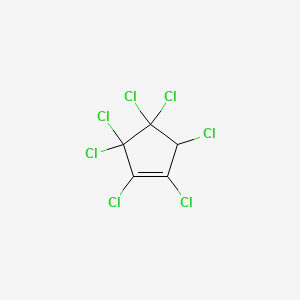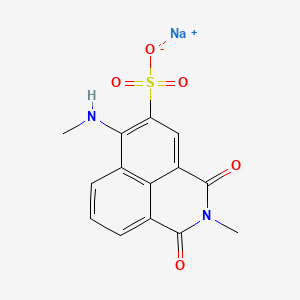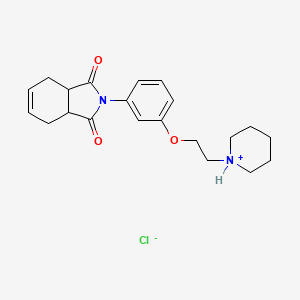![molecular formula C19H18N4O5S B13757104 (3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine CAS No. 1207756-48-6](/img/structure/B13757104.png)
(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide is a complex organic compound that features a nicotinamide core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of Functional Groups: The cyano, hydroxy, and phenylthio groups are introduced through specific reactions such as nucleophilic substitution, oxidation, and thiolation.
Coupling Reactions: The tetrahydrofuran moiety is coupled to the nicotinamide core using carbamoylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide would depend on its specific interactions with molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with metabolic pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A simpler analog with fewer functional groups.
6-Phenylthio-nicotinamide: Lacks the tetrahydrofuran moiety.
5-Cyano-nicotinamide: Lacks the phenylthio and tetrahydrofuran groups.
Uniqueness
The unique combination of functional groups in 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide may confer specific properties such as enhanced binding affinity to certain enzymes or receptors, increased solubility, or improved stability.
Eigenschaften
CAS-Nummer |
1207756-48-6 |
|---|---|
Molekularformel |
C19H18N4O5S |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
5-cyano-N-[[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoyl]-6-phenylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O5S/c20-8-11-6-12(9-21-18(11)29-13-4-2-1-3-5-13)17(26)23-19(27)22-16-7-14(25)15(10-24)28-16/h1-6,9,14-16,24-25H,7,10H2,(H2,22,23,26,27)/t14?,15-,16-/m1/s1 |
InChI-Schlüssel |
HARYBJOHTSRJJN-ANGDWKNPSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](C1O)CO)NC(=O)NC(=O)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N |
Kanonische SMILES |
C1C(C(OC1NC(=O)NC(=O)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


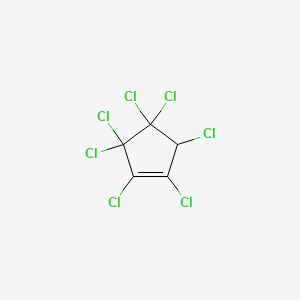

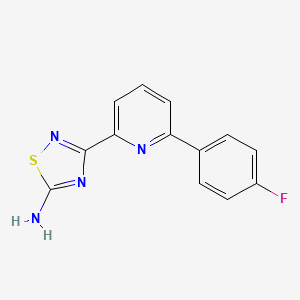
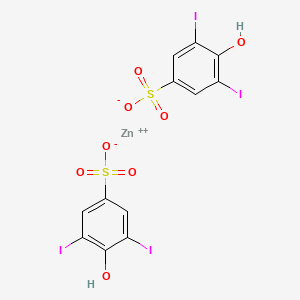
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
